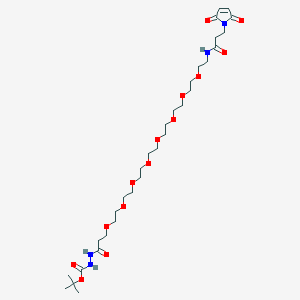
4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol
Vue d'ensemble
Description
4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, also known as 4-AMPP, is a chemical compound belonging to the class of pyridazinone derivatives. It is a colorless, crystalline solid that has been used in various scientific research applications. 4-AMPP has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties. In addition, 4-AMPP has been shown to have potential therapeutic applications in the treatment of various diseases.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Research on 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol has contributed significantly to the field of chemical synthesis. For instance, the compound has been involved in the synthesis of pyridazine derivatives, highlighting its reactivity and potential in creating various chemical structures. One study examined its reactions with tosyl chloride, elucidating the mechanism of formation for specific derivatives, which broadens our understanding of its chemical behavior and applications in synthesizing novel compounds (Nakagome, Kobayashi, & Misaki, 1966). Another study focused on synthesizing N1-4-pyridazinylsulfanilamide derivatives, further demonstrating the compound's utility in creating compounds with potential biological activity (Nakagome, Kobayashi, Misaki, Komatsu, Mori, & Nakanishi, 1966).
Pharmacological Potential
In pharmacological research, 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol serves as a starting material or intermediate in synthesizing compounds with potential medicinal properties. For instance, the synthesis and evaluation of novel thieno[2,3-c]pyridazines using related structures as starting materials revealed compounds with antibacterial activities, underscoring the role of such pyridazinone derivatives in developing new therapeutic agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).
Material Science Applications
Pyridazine derivatives, including those related to 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol, have also been studied for their applications in material science, such as corrosion inhibitors for metals. Research into pyridine derivatives as corrosion inhibitors for steel in acidic conditions has highlighted the compound's potential in protecting materials, contributing to the development of more effective corrosion protection strategies (Ansari, Quraishi, & Singh, 2015).
Mécanisme D'action
Target of Action
The primary target of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol is the GABA-A receptor . GABA-A receptors are ligand-gated ion channels that facilitate the passing of chloride ions across the cell membrane and promote an inhibitory influence on target neurons . These receptors are the major targets for benzodiazepines and related anxiolytic drugs .
Mode of Action
4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol acts as a GABA-A receptor antagonist . As an antagonist, it binds to the GABA-A receptor and blocks its action, thereby reducing the inhibitory effects of GABA neurotransmission .
Biochemical Pathways
The compound’s interaction with the GABA-A receptor affects the GABAergic neurotransmission pathway . By blocking the GABA-A receptor, it disrupts the normal flow of chloride ions, which can lead to changes in neuronal excitability .
Result of Action
The antagonistic action of 4-Amino-6-(3-methoxyphenyl)pyridazin-3-ol on the GABA-A receptor can lead to a decrease in the inhibitory effects of GABA neurotransmission . This could potentially result in increased neuronal excitability, which might be beneficial in conditions associated with decreased neuronal activity .
Propriétés
IUPAC Name |
5-amino-3-(3-methoxyphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-8-4-2-3-7(5-8)10-6-9(12)11(15)14-13-10/h2-6H,1H3,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGXEMDKRQTBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=O)C(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Thiazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1379780.png)
![[2-(4-Isopropylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1379783.png)



![tert-butyl N-[6-(methylamino)hexyl]carbamate](/img/structure/B1379788.png)
![{[3-(4-tert-Butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine hydrochloride](/img/structure/B1379793.png)

amine hydrobromide](/img/structure/B1379795.png)
![{1-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/structure/B1379798.png)


